N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide
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Overview
Description
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide is an organic compound with the molecular formula C11H22N2O. It is a derivative of acetamide and features a cyclohexyl group substituted with a methyl group, making it a unique structure in the realm of organic chemistry . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with 3-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reactants: N,N-dimethylacetamide and 3-methylcyclohexylamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reactants are mixed in a specific ratio, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amide functionalities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Protein Folding: It can influence the folding and stability of proteins, which is crucial in biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A simpler analogue without the cyclohexyl group.
N,N-dimethylformamide: Another related compound with a formamide group instead of an acetamide group.
Uniqueness
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogues .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide |
InChI |
InChI=1S/C11H22N2O/c1-9-5-4-6-10(7-9)12-8-11(14)13(2)3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
NFKIJZRWGYBCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCC(=O)N(C)C |
Origin of Product |
United States |
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